![molecular formula C20H32O6 B11707323 5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(1,4-Dioxaspiro[45]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the ethoxy and tetrahydrospiro groups. Common reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
- 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
- 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-methoxytetrahydrospiro[cyclohexan-1,2’-furo[2,3-d][1,3]dioxol]
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexan-1,2’-furo[2,3-d][1,3]dioxol] einzigartig aufgrund seiner spezifischen spirocyclischen Struktur und dem Vorhandensein sowohl von Ethoxy- als auch von Tetrahydrospiro-Gruppen.
Eigenschaften
Molekularformel |
C20H32O6 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5-(1,4-dioxaspiro[4.5]decan-3-yl)-6-ethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C20H32O6/c1-2-21-16-15(14-13-22-19(24-14)9-5-3-6-10-19)23-18-17(16)25-20(26-18)11-7-4-8-12-20/h14-18H,2-13H2,1H3 |
InChI-Schlüssel |
XGPPFGCXWBDLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)
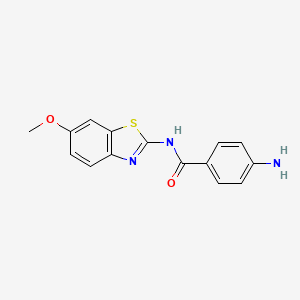
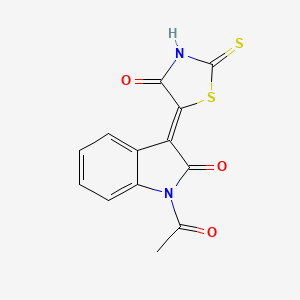
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
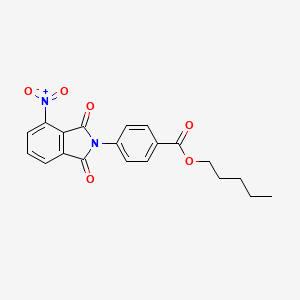
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
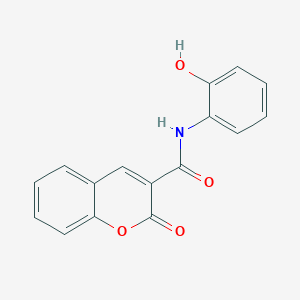
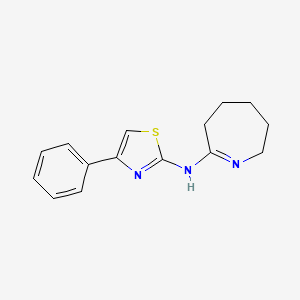
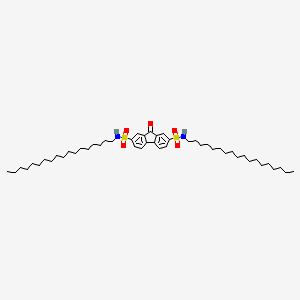
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
